molecular formula C14H15NO2S B1275556 Ethyl 2-amino-5-benzylthiophene-3-carboxylate CAS No. 216686-60-1

Ethyl 2-amino-5-benzylthiophene-3-carboxylate

Cat. No. B1275556
CAS RN: 216686-60-1
M. Wt: 261.34 g/mol
InChI Key: HKAKABKUKJASLW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-benzylthiophene-3-carboxylate is a chemical compound with the CAS Number: 216686-60-1 . It has a molecular weight of 262.35 and its IUPAC name is ethyl 2-amino-5-benzyl-1H-1lambda3-thiophene-3-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-5-benzylthiophene-3-carboxylate is 1S/C14H16NO2S/c1-2-17-14 (16)12-9-11 (18-13 (12)15)8-10-6-4-3-5-7-10/h3-7,9,18H,2,8,15H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-benzylthiophene-3-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-amino-5-benzylthiophene-3-carboxylate:

Antimicrobial Agents

Ethyl 2-amino-5-benzylthiophene-3-carboxylate has shown promising antimicrobial properties. Research indicates that thiophene derivatives, including this compound, exhibit significant activity against various bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics and antifungal medications .

Antitumor Activity

Studies have explored the antitumor potential of thiophene derivatives. Ethyl 2-amino-5-benzylthiophene-3-carboxylate, due to its structural properties, is being investigated for its ability to inhibit the growth of cancer cells. Its mechanism involves interfering with cell division and inducing apoptosis in tumor cells .

Anti-inflammatory Applications

The compound is also being researched for its anti-inflammatory effects. Thiophene derivatives are known to inhibit the production of pro-inflammatory cytokines, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Research

Ethyl 2-amino-5-benzylthiophene-3-carboxylate is under investigation for its antiviral properties. Researchers are studying its effectiveness against various viruses, including those causing respiratory and gastrointestinal infections. Its potential to disrupt viral replication makes it a valuable candidate for antiviral drug development .

Diabetes Management

Thiophene derivatives have been identified as potential agents in managing diabetes. Ethyl 2-amino-5-benzylthiophene-3-carboxylate is being studied for its ability to modulate glucose levels and improve insulin sensitivity, offering a new avenue for diabetes treatment .

Neuroprotective Effects

Research is also focusing on the neuroprotective properties of this compound. It has shown potential in protecting neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cholesterol Inhibition

Ethyl 2-amino-5-benzylthiophene-3-carboxylate is being explored for its role in cholesterol management. Studies suggest that it can inhibit cholesterol synthesis, making it a potential therapeutic agent for hypercholesterolemia and related cardiovascular diseases .

Analgesic Properties

The compound is also being investigated for its analgesic effects. Its ability to modulate pain pathways and reduce pain perception could lead to the development of new pain relief medications .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-amino-5-benzylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-14(16)12-9-11(18-13(12)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAKABKUKJASLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396473
Record name ethyl 2-amino-5-benzylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-benzylthiophene-3-carboxylate

CAS RN

216686-60-1
Record name ethyl 2-amino-5-benzylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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